molecular formula C23H32N2O5S B2549813 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid CAS No. 1098619-68-1

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2549813
CAS No.: 1098619-68-1
M. Wt: 448.58
InChI Key: JMLPUGIHRJOHED-UHFFFAOYSA-N
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Description

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H32N2O5S and its molecular weight is 448.58. The purity is usually 95%.
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Biological Activity

The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid , with CAS number 1029938-42-8 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N2O5C_{20}H_{28}N_{2}O_{5}, with a molecular weight of 376.4 g/mol . The structural complexity includes a cyclohexene ring and a benzo[b]thiophene moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the benzo[b]thiophene scaffold have shown cytotoxic effects against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2).

A study reported that certain derivatives displayed an IC50 range between 23.2 μM and 49.9 μM , indicating potent cytotoxicity. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

CompoundIC50 (μM)Mechanism of Action
Compound A23.2Apoptosis induction
Compound B49.9G2/M phase arrest
Compound C52.9Moderate activity

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometric analysis indicated that treatment with the compound led to increased apoptosis in MCF-7 cells, characterized by DNA fragmentation and changes in mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound caused significant accumulation of cells in the G2/M phase, suggesting interference with mitotic progression. This was quantified as a 1.48-fold increase in G2/M phase population compared to control .
  • Autophagy Modulation : While autophagy is generally protective against cancer cell proliferation, this compound inhibited autophagic cell death pathways, leading to enhanced apoptotic effects .

Study on MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound over a 48-hour period. The findings indicated:

  • A dose-dependent increase in apoptosis markers.
  • Significant reductions in cell viability at concentrations above 23 μM.

The results suggest that this compound not only inhibits cancer cell growth but also promotes programmed cell death through multiple pathways.

Properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5S/c1-2-30-23(29)20-16-10-6-7-11-18(16)31-21(20)25-19(26)14-17(22(27)28)24-13-12-15-8-4-3-5-9-15/h8,17,24H,2-7,9-14H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLPUGIHRJOHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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